
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a 1,10-phenanthroline core. The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(4-fluorophenyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the product.
Catalyst: A suitable catalyst, such as a Lewis acid, is used to promote the reaction.
Solvent: Common solvents used in the reaction include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the final product.
化学反応の分析
Types of Reactions
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives.
科学的研究の応用
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
作用機序
The mechanism of action of 2,9-Bis(4-fluorophenyl)-1,10-phenanthroline involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, leading to changes in their structure and function. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,9-Bis(4-chlorophenyl)-1,10-phenanthroline: Similar structure but with chlorine atoms instead of fluorine.
2,9-Bis(4-methylphenyl)-1,10-phenanthroline: Contains methyl groups instead of fluorine.
2,9-Bis(4-nitrophenyl)-1,10-phenanthroline: Contains nitro groups instead of fluorine.
Uniqueness
2,9-Bis(4-fluorophenyl)-1,10-phenanthroline is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also contribute to the compound’s ability to interact with biological targets, making it a valuable compound in various research applications.
特性
CAS番号 |
647375-48-2 |
|---|---|
分子式 |
C24H14F2N2 |
分子量 |
368.4 g/mol |
IUPAC名 |
2,9-bis(4-fluorophenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C24H14F2N2/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H |
InChIキー |
IQZBDVWIGQKWMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)F)N=C(C=C2)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


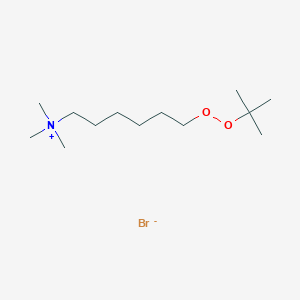
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
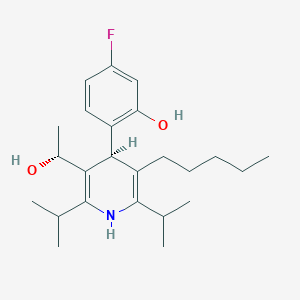

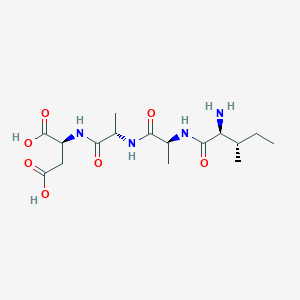
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)


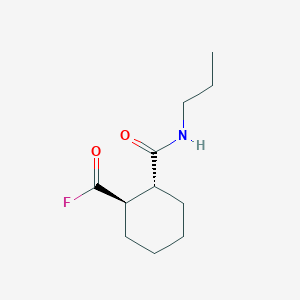
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
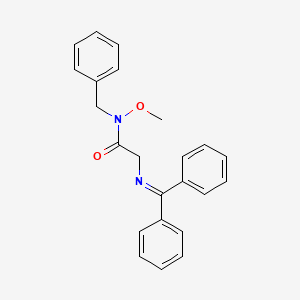
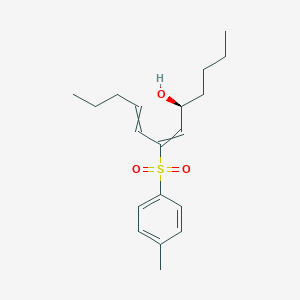
![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)
